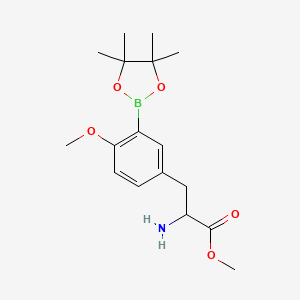
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is a synthetic organic compound. It is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters. This compound is characterized by the presence of a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester typically involves the esterification of L-Tyrosine followed by the introduction of the boronate ester group. The process can be summarized as follows:
Esterification: L-Tyrosine is reacted with methanol in the presence of an acid catalyst to form the methyl ester of L-Tyrosine.
Boronate Ester Formation: The methyl ester is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to introduce the boronate ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-Tyrosine are esterified using methanol and an acid catalyst in industrial reactors.
Boronate Ester Introduction: The methyl ester is then subjected to boronate ester formation using industrial-scale palladium-catalyzed reactions.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronate ester group to a hydroxyl group.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine methyl ester: Lacks the boronate ester group, limiting its utility in cross-coupling reactions.
Phenylboronic acid: Contains a boronic acid group instead of a boronate ester, offering different reactivity and stability.
4-Bromo-L-tyrosine methyl ester: Contains a bromine atom, making it suitable for different types of substitution reactions.
Uniqueness
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is unique due to the presence of both the L-Tyrosine backbone and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C17H26BNO5 |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C17H26BNO5/c1-16(2)17(3,4)24-18(23-16)12-9-11(7-8-14(12)21-5)10-13(19)15(20)22-6/h7-9,13H,10,19H2,1-6H3 |
Clave InChI |
PAFVEEVCDXTHHL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



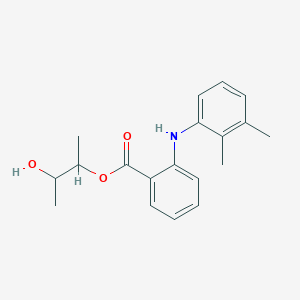
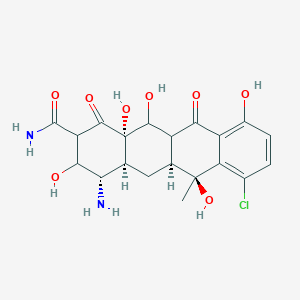

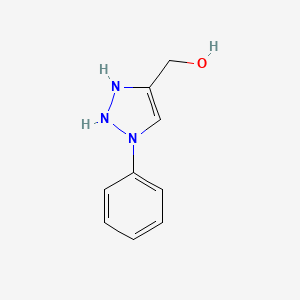
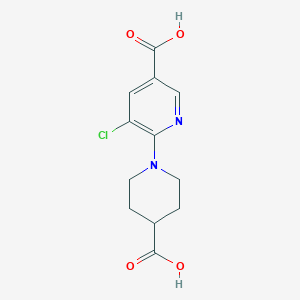
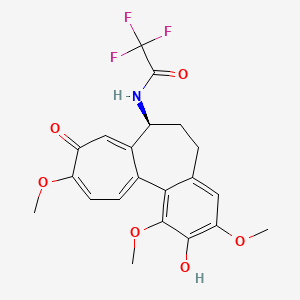
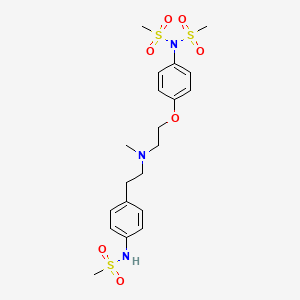
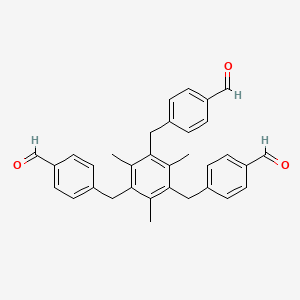
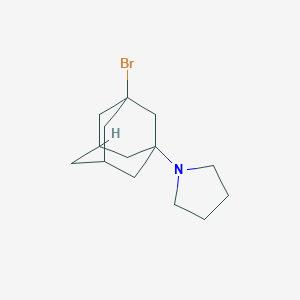
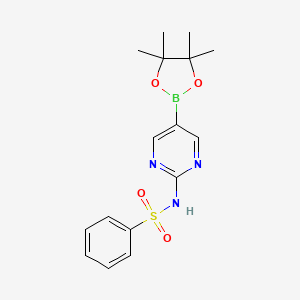


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
